Bis(4-methylcyclohexyl) adipate

Description

General Context of Diesters in Industrial and Research Applications

Diesters are a class of organic compounds characterized by the presence of two ester functional groups. An ester, in turn, is a chemical compound derived from an acid (organic or inorganic) in which at least one –OH (hydroxyl) group is replaced by an –O–alkyl (alkoxy) group. In the case of diesters, this occurs twice within the same molecule.

This dual ester functionality imparts unique properties to diesters, making them highly valuable in a multitude of industrial and research settings. They are particularly recognized for their excellent thermal stability and resistance to oxidation. eindustrialsolutions.com These characteristics make them suitable for use as synthetic lubricants in high-temperature environments, such as in aviation, aerospace, and demanding industrial machinery. eindustrialsolutions.com Diester oils are also utilized in vacuum pumps for applications requiring higher stability and resistance to chemical attack and ionizing plasma. pfeiffer-vacuum.com Their ability to maintain lubricity under extreme conditions contributes to enhanced equipment performance and longevity. eindustrialsolutions.com

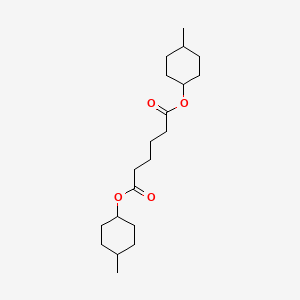

Structural Features and Chemical Class of Bis(4-methylcyclohexyl) Adipate (B1204190)

Bis(4-methylcyclohexyl) adipate is classified as a diester of adipic acid. Adipic acid, systematically named hexanedioic acid, is a dicarboxylic acid with the chemical formula C₆H₁₀O₄. wikipedia.org It consists of a six-carbon chain with a carboxylic acid group at each end. ontosight.ai The salts and esters derived from adipic acid are known as adipates. wikipedia.org

The structure of this compound is formed through the esterification of two molecules of 4-methylcyclohexanol (B52717) with one molecule of adipic acid. This reaction replaces the hydroxyl groups of the carboxylic acid functions on adipic acid with the 4-methylcyclohexyloxy groups. The resulting molecular formula for this compound is C₂₀H₃₄O₄. ncats.io The molecule is characterized by a central six-carbon adipate backbone flanked by two 4-methylcyclohexyl rings.

Table 1: Structural and Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | bis(4-methylcyclohexyl) hexanedioate |

| Molecular Formula | C₂₀H₃₄O₄ |

| Molecular Weight | 338.48 g/mol |

| CAS Number | 35398-30-0 |

| InChI Key | UMHIOUCCNOWTEQ-UHFFFAOYSA-N |

Properties

IUPAC Name |

bis(4-methylcyclohexyl) hexanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-15-7-11-17(12-8-15)23-19(21)5-3-4-6-20(22)24-18-13-9-16(2)10-14-18/h15-18H,3-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHIOUCCNOWTEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)OC(=O)CCCCC(=O)OC2CCC(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194407 | |

| Record name | Bis(4-methylcyclohexyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41544-42-7 | |

| Record name | 1,6-Bis(4-methylcyclohexyl) hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41544-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-methylcyclohexyl) adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041544427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-methylcyclohexyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-methylcyclohexyl) adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(4-METHYLCYCLOHEXYL) ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VA7UY1XFK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Manufacturing Processes

The primary method for synthesizing Bis(4-methylcyclohexyl) adipate (B1204190) is through the direct esterification of adipic acid with 4-methylcyclohexanol (B52717). This reaction typically involves heating the two reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The water produced during the reaction is continuously removed to drive the equilibrium towards the formation of the diester product.

The reaction can be represented by the following general equation:

C₆H₁₀O₄ (Adipic Acid) + 2 C₇H₁₄O (4-Methylcyclohexanol) ⇌ C₂₀H₃₄O₄ (Bis(4-methylcyclohexyl) adipate) + 2 H₂O

Following the reaction, the crude product is typically purified through a series of steps which may include neutralization of the catalyst, washing to remove unreacted starting materials and byproducts, and finally, distillation under reduced pressure to isolate the pure this compound.

Chemical and Physical Properties

The physical and chemical properties of Bis(4-methylcyclohexyl) adipate (B1204190) are influenced by its molecular structure, which combines a flexible aliphatic chain with bulky cycloaliphatic groups.

Table 2: Physicochemical Properties of Bis(4-methylcyclohexyl) adipate

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₃₄O₄ |

| Molecular Weight | 338.48 g/mol |

| Appearance | Data not widely available, likely a liquid or low-melting solid |

| Boiling Point | Data not widely available |

| Density | Data not widely available |

| Solubility | Expected to be soluble in common organic solvents and have low solubility in water |

Industrial and Research Applications

Due to its chemical nature as a diester, Bis(4-methylcyclohexyl) adipate (B1204190) is primarily utilized as a plasticizer. Plasticizers are additives that increase the plasticity or fluidity of a material, typically a polymer. The incorporation of Bis(4-methylcyclohexyl) adipate into a polymer matrix can enhance its flexibility, durability, and workability.

While specific applications for this compound are not extensively documented in publicly available literature, related adipate esters serve in a wide range of industries. For instance, other adipate diesters are used as plasticizers in PVC and synthetic rubbers.

Spectroscopic and Analytical Data

Esterification Pathways and Reaction Mechanisms

Esterification for producing this compound can be broadly categorized into direct esterification and transesterification processes. Each pathway involves distinct reaction mechanisms and conditions.

Direct esterification, also known as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com In the synthesis of this compound, this translates to the reaction between adipic acid and 4-methylcyclohexanol (B52717). smolecule.com

The mechanism of Fischer esterification is a multi-step process that is reversible. masterorganicchemistry.commasterorganicchemistry.com It begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent addition of the alcohol to the carbonyl carbon forms a tetrahedral intermediate. A proton transfer then occurs from the attacking alcohol to one of the hydroxyl groups. This is followed by the elimination of a water molecule, a much better leaving group than the hydroxide (B78521) ion, to form a protonated ester. Finally, deprotonation of the ester yields the final product and regenerates the acid catalyst. masterorganicchemistry.com To drive the equilibrium towards the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed. masterorganicchemistry.com

The general reaction is as follows:

Adipic Acid + 2(4-Methylcyclohexanol) ⇌ this compound + 2H₂O

This reaction is typically carried out under heat to accelerate the rate of reaction. smolecule.com

Transesterification is another viable route for the synthesis of this compound. This process involves the reaction of an ester with an alcohol to produce a different ester. In this context, a simple adipate ester, such as dimethyl adipate, could be reacted with 4-methylcyclohexanol in the presence of a catalyst. This reaction would displace the methanol (B129727) and form the desired this compound.

Lipases, a class of enzymes, are particularly effective catalysts for transesterification reactions. scielo.br The lipase-catalyzed reaction mechanism follows a Ping-Pong Bi-Bi kinetic model. nih.gov This involves the formation of an acyl-enzyme intermediate followed by the reaction with the alcohol to yield the final ester product. nih.gov

Catalytic Systems in Adipate Esterification

The choice of catalyst is crucial in the esterification of adipic acid as it significantly influences the reaction rate and yield. Catalysts used in this process can be broadly classified as heterogeneous, homogeneous, and enzymatic.

Heterogeneous catalysts are solid materials that are insoluble in the reaction mixture, offering advantages in terms of separation and reusability. mdpi.com

Sulfated Metal Oxides (SO₄²⁻/Fe₂O₃, SO₄²⁻/TiO₂): Solid superacids, such as sulfated iron oxide (SO₄²⁻/Fe₂O₃) and sulfated titanium dioxide (SO₄²⁻/TiO₂), have demonstrated high catalytic activity in esterification reactions. nih.govgychbjb.com The addition of sulfate (B86663) ions to metal oxides like TiO₂ increases the acidity of the catalyst, forming strong Brønsted acid sites which are crucial for catalytic activity. mdpi.com For instance, nanoparticle SO₄²⁻/α-Fe₂O₃ solid superacid catalysts have been shown to be effective in esterification, with optimal performance achieved at specific calcination temperatures. gychbjb.com Similarly, SO₄²⁻/TiO₂ has been successfully used as a catalyst in the esterification of fatty acids. mdpi.com The catalytic activity of these materials is attributed to their enhanced surface area and the presence of strong acid sites. researchgate.net

KU-2-8: This is a strong acid cation exchange resin that can be used as a catalyst in various chemical reactions, including esterification. ecgroup.kzresearchgate.net Its solid nature allows for easy separation from the reaction products. ecgroup.kz The sulfonic acid groups within the resin structure provide the necessary acidic sites to catalyze the esterification reaction. researchgate.net Studies on similar resins, like Amberlyst 15, in the esterification of adipic acid have shown that factors like temperature, alcohol to acid ratio, and catalyst loading significantly affect the conversion rate. sphinxsai.com

Table 1: Research Findings on Heterogeneous Catalysts in Esterification

| Catalyst | Reactants | Key Findings | Reference |

| SO₄²⁻/Fe₂O₃ | Lauric acid and methanol | The addition of small amounts of Fe₂O₃ to sulfated tin oxide enhanced the number of strong acid sites, making the catalyst more active for esterification. A catalyst with 1.0% Fe₂O₃ showed the highest activity. | researchgate.net |

| SO₄²⁻/α-Fe₂O₃ | Acetic acid and ethanol | Nanoparticle catalysts with a hollow microsphere structure, calcined at 450 °C, exhibited high catalytic activity, achieving a 91.5% yield of ethyl acetate (B1210297) under optimized conditions. | gychbjb.com |

| SO₄²⁻/TiO₂ | Not specified (fatty acids) | Sulfation of TiO₂ increases the catalyst's acidity and reactivity, making it an effective catalyst for esterification. | mdpi.com |

| Amberlyst 15 (similar to KU-2-8) | Adipic acid and methanol | Increasing temperature, alcohol to acid ratio (up to 15), and catalyst loading increased the conversion of adipic acid. | sphinxsai.com |

Homogeneous catalysts are soluble in the reaction medium. mdpi.com While they often exhibit high activity, their separation from the product mixture can be challenging. mdpi.com Common homogeneous catalysts for esterification include mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. masterorganicchemistry.commdpi.com Simple metal salts, such as various zinc(II) salts, have also been investigated as effective homogeneous catalysts for the esterification of fatty acids. nih.gov The catalytic activity of these zinc salts is influenced by the nature of the counterion, with salts containing poorly coordinating or basic Brønsted anions showing the most effectiveness. nih.gov

Enzymes, particularly lipases, have emerged as powerful biocatalysts for ester synthesis due to their high selectivity and ability to function under mild reaction conditions. scielo.brgoogle.com Lipases can catalyze esterification, alcoholysis, and acidolysis. scielo.br They belong to the hydrolase class of enzymes but can be utilized for synthesis in non-aqueous or low-water environments. scielo.brnih.gov

The use of immobilized lipases is particularly advantageous as it facilitates catalyst recovery and reuse. google.com For example, immobilized Candida antarctica lipase (B570770) has been effectively used for the esterification of adipic acid. nih.govoup.com The reaction kinetics of lipase-catalyzed esterification are influenced by several parameters, including temperature, stirring speed, and the ratio of reactants to the enzyme. nih.gov Solvent-free systems for lipase-catalyzed ester synthesis have also been developed, offering higher volumetric productivity compared to solvent-based systems. nih.govoup.com

Table 2: Research Findings on Enzymatic Synthesis of Adipate Esters

| Enzyme | Reactants | Key Findings | Reference |

| Immobilized Candida antarctica lipase | Adipic acid and oleyl alcohol | In a solvent-free system, a high conversion yield (95.5%) was achieved at 60°C with a reaction time of 438 minutes. | nih.govoup.com |

| Lipase | Adipic acid and various alcohols | Lipases can catalyze a wide range of bioconversion reactions, including esterification, under mild conditions. | scielo.br |

| Lipase | Adipic acid and alcohol | The method involves mixing adipic acid and alcohol, adding an enzyme solution, and incubating the mixture. The immobilized lipase can be recycled. | google.com |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the fundamental electronic and geometric properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to map the electron density and derive various molecular characteristics.

For Bis(4-methylcyclohexyl) adipate (B1204190), DFT calculations could be employed to predict a range of properties that are crucial for understanding its behavior as a plasticizer. These include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of the atoms, including the conformation of the cyclohexyl rings (which are expected to be in a stable chair conformation) and the orientation of the ester groups.

Electronic Properties: Calculating the distribution of electron density, which helps in identifying electron-rich and electron-poor regions of the molecule. This is key to understanding its polarity and potential for intermolecular interactions.

Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) allows for the prediction of the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.

Spectroscopic Properties: Predicting vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can aid in the experimental characterization of the compound.

Reactivity Descriptors: Fukui functions and local softness indices can be calculated to predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack, offering insights into its degradation pathways. researchgate.net

While a detailed DFT study on Bis(4-methylcyclohexyl) adipate is not readily found, its basic molecular properties have been reported from other sources.

Table 1: Reported Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₃₄O₄ | echemi.com, |

| Molecular Weight | 338.5 g/mol | |

| Density | ~1.03 g/cm³ | echemi.com |

| Boiling Point | 198-201 °C @ 3 Torr | echemi.com |

| Flash Point | 198.9 °C | echemi.com |

A computational study on dialkyl 5-oxo-5H- ontosight.aiacs.orgthiazolo[3,2-a]pyrimidine-2,3-dicarboxylates utilized DFT at the CAM-B3LYP/6-311G(d,p) level to calculate stability, dipole moment, and global reactivity parameters, showcasing the type of insights that could be gained for this compound. chemrevlett.com

Molecular Dynamics Simulations for Intermolecular Interactions in Polymer Systems

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mcmaster.ca In the context of plasticizers, MD simulations are invaluable for understanding how these molecules interact with polymer chains and affect the bulk properties of the material. researchgate.netchemrxiv.org

For this compound, MD simulations could be used to model its behavior within a polymer matrix, such as polyvinyl chloride (PVC). Such simulations would involve creating a virtual box containing multiple PVC chains and molecules of the plasticizer. By solving Newton's equations of motion for this system, researchers can track the trajectory of each atom and analyze various macroscopic and microscopic properties.

Key insights that could be gained from MD simulations of this compound in a polymer system include:

Plasticizer-Polymer Interactions: Quantifying the non-covalent interactions (van der Waals and electrostatic forces) between the ester groups of the adipate and the polar C-Cl bonds of PVC. The bulky, non-polar methylcyclohexyl groups would also influence the spacing and interaction between polymer chains.

Effect on Glass Transition Temperature (Tg): The glass transition temperature is a critical measure of a plasticizer's efficiency. MD simulations can predict Tg by calculating the change in properties like density or specific volume as a function of temperature. The presence of the plasticizer increases the free volume and mobility of the polymer chains, leading to a lower Tg. semanticscholar.org

Diffusion and Migration: MD simulations can calculate the diffusion coefficient of the plasticizer within the polymer matrix. This is crucial for predicting the permanence of the plasticizer, as high diffusion rates can lead to migration and loss of plasticizing effect over time. mcmaster.caresearchgate.net

Mechanical Properties: By applying virtual stress or strain to the simulated system, it is possible to predict mechanical properties like Young's modulus and shear modulus, providing a molecular-level understanding of how the plasticizer imparts flexibility. acs.orgsemanticscholar.org

Studies on other adipate plasticizers in PVC have demonstrated the utility of this approach. For example, MD simulations have been used to compare the performance of diethyl adipate (DEA), dibutyl sebacate (B1225510) (DBS), and diheptyl succinate (B1194679) (DHS) with the traditional plasticizer DEHP. acs.orgsemanticscholar.org These studies often involve a multi-step equilibration protocol to ensure proper mixing of the plasticizer and polymer. acs.org The results from such simulations help in screening potential bio-based and non-toxic plasticizers by predicting their performance before synthesis and testing. acs.orgsemanticscholar.org

Table 2: Examples of MD Simulation Applications for Plasticizer Performance Prediction in PVC

| Plasticizer Studied | Properties Predicted | Key Findings | Source |

|---|---|---|---|

| Diethyl adipate (DEA) | Tg, Young's modulus, Shear modulus, Diffusion | DEA showed good plasticization effects in polylactic acid (PLA), suggesting potential for PVC. | semanticscholar.org |

| Dioctyl adipate (DOA) | Compatibility with HTPB | Enthalpy of vaporization was computed to evaluate compatibility. | mcmaster.cascispace.com |

| Various adipates, phthalates, citrates | Compatibility, Young's modulus, Migration rate | A comprehensive simulation study established guidelines for plasticizer design based on molecular structure. | researchgate.netchemrxiv.org |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry offers powerful tools to investigate the step-by-step pathway of chemical reactions, known as the reaction mechanism. By calculating the energies of reactants, transition states, intermediates, and products, it is possible to determine the most likely reaction pathway and identify the rate-determining step.

The primary synthesis route for this compound is the esterification of adipic acid with 4-methylcyclohexanol (B52717), typically in the presence of an acid catalyst. mdpi.com Computational methods, such as DFT, can be used to elucidate the mechanism of this reaction in detail.

A computational study would typically involve:

Modeling Reactants and Catalysts: Building accurate 3D models of adipic acid, 4-methylcyclohexanol, and the catalyst (e.g., a proton from sulfuric acid).

Locating Transition States: Searching the potential energy surface for the transition state structures corresponding to key steps, such as the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acid.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is related to the reaction rate.

Mapping the Reaction Coordinate: Following the intrinsic reaction coordinate (IRC) from the transition state down to the reactants and products confirms the connection between these points on the potential energy surface.

While specific computational studies on the synthesis of this compound are not available, research on similar esterification reactions provides a framework. For instance, studies on the synthesis of other dialkyl adipates have focused on optimizing reaction conditions and catalyst efficiency, which could be further informed by mechanistic insights from computational chemistry. mdpi.com Computational studies on other reaction types, such as amide bond cleavage or the synthesis of thiazolo-pyrimidine derivatives, demonstrate the general applicability of these methods for understanding complex organic reactions. chemrevlett.comusfq.edu.ec These studies often employ DFT to map out reaction energy profiles and identify the most favorable mechanistic pathways. researchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Performance Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific property, such as plasticizing efficiency. frontiersin.org Once a robust QSAR model is developed, it can be used to predict the performance of new, untested compounds based solely on their molecular structure.

For a class of plasticizers like adipate esters, a QSAR model could be developed to predict key performance indicators. The process would involve:

Data Collection: Gathering experimental data for a series of adipate plasticizers. This data would include the desired performance metric (the "activity"), such as the reduction in Tg of PVC, tensile strength, or migration resistance.

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity (e.g., LogP).

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), a mathematical equation is generated that correlates the descriptors with the measured activity. frontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

A QSAR model for adipate plasticizers could help in designing new molecules with improved properties. For example, a model might reveal that a certain combination of molecular size and polarity leads to optimal plasticizing performance with low migration. Researchers could then design new adipate esters, including isomers or derivatives of this compound, that fit these criteria.

While a specific QSAR model for the plasticizing performance of this compound has not been reported, related studies have demonstrated the feasibility of this approach. For instance, a 3D-QSAR model was developed for phthalate (B1215562) ester plasticizers to predict a combined evaluation of their flammability, biotoxicity, and enrichment effects. nih.govmdpi.com Such models use the 3D alignment of the molecules to derive steric and electrostatic field descriptors, providing a more detailed structure-property relationship. nih.gov These studies highlight the potential for developing predictive QSAR models for adipate plasticizers to accelerate the discovery of safer and more effective alternatives. nih.gov

Advanced Functional Applications and Emerging Research Frontiers

Performance as a Lubricant in Specialized Formulations

While specific performance data for Bis(4-methylcyclohexyl) adipate (B1204190) as a lubricant is not extensively detailed in publicly available literature, its chemical structure as a diester of adipic acid suggests potential utility in specialized lubricant formulations. Adipate esters, as a class, are known for their favorable properties as lubricant base stocks and additives. google.com They generally exhibit good thermal stability, low volatility, and high biodegradability, making them valuable in various industrial applications. google.com

The performance of adipate esters in lubricants is influenced by the structure of the alcohol component. Esters derived from branched alcohols are often used as lube bases due to their good performance at low temperatures. researchgate.net The presence of the two 4-methylcyclohexyl groups in Bis(4-methylcyclohexyl) adipate would be expected to influence its viscosity, lubricity, and thermal-oxidative stability. The cyclohexyl rings introduce steric bulk, which can affect the viscometric properties and boundary lubrication performance.

Further research would be required to fully characterize the tribological properties of this compound and determine its suitability for specific lubricant applications, such as in hydraulic fluids, compressor oils, or metalworking fluids.

Role as a Key Intermediate in Complex Organic Synthesis

This compound can serve as a versatile intermediate in complex organic synthesis. Its structure contains several reactive sites that can be targeted for further chemical transformations. The ester linkages can be hydrolyzed to yield adipic acid and 4-methylcyclohexanol (B52717), both of which are valuable building blocks in their own right.

The synthesis of derivatives from this compound can be envisioned through various chemical reactions. For instance, the cyclohexyl rings could potentially undergo functionalization, or the ester groups could be transformed into other functional groups through reactions such as reduction to diols or amidation to polyamides. The specific applications of this compound as a key intermediate would depend on the target molecules in a multi-step synthesis.

While specific examples of its use in complex multi-step organic synthesis are not prominently featured in the reviewed literature, the fundamental reactivity of its constituent parts makes it a plausible candidate for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and specialty polymers.

Exploration in Novel Material Formulations beyond Traditional Plasticizers

The potential applications of this compound extend beyond its role as a traditional plasticizer into the realm of novel material formulations.

Biocompatible Materials: Adipate-based polyesters are being explored for biomedical applications due to their biodegradability. While research on poly(glycerol adipate) has shown promise for soft tissue engineering, the incorporation of the 4-methylcyclohexyl group from this compound could be investigated to tailor the mechanical properties and degradation rates of such biocompatible polymers. The enzymatic synthesis of functional adipate copolymers is an active area of research for creating materials for applications like drug encapsulation. nih.gov

Inkjet Inks: The formulation of solvent-based inkjet inks often includes fatty esters to achieve desired viscosity and surface tension. For instance, mixtures of dimethyl adipate, dimethyl glutarate, and dimethyl succinate (B1194679) are used in some ink formulations. google.com While direct studies on this compound in inkjet inks are not readily available, its properties as a high-boiling point ester could make it a candidate for investigation as a solvent or co-solvent to control drying times and improve print quality on various substrates.

Photocurable Compositions: A related compound, Bis((3,4-epoxycyclohexyl)methyl) adipate, is utilized in photocurable compositions due to its epoxy functionalities that can undergo cationic ring-opening polymerization upon UV exposure. guarson.comtetrawill.com Although this compound itself is not photoreactive in the same manner, it could potentially be used as a non-reactive additive in such formulations to modify viscosity, flexibility, and other physical properties of the cured material.

Sustainable Chemical Process Design for Adipate Production

The sustainable production of adipate esters is a significant area of research, driven by the need to reduce reliance on petrochemical feedstocks and minimize environmental impact. nih.gov Green chemistry principles are being applied to develop more environmentally friendly synthetic routes for adipic acid and its derivatives. chemistryjournals.net

Key strategies for the sustainable production of adipates include:

Bio-based Feedstocks: The production of adipic acid from renewable biomass sources, such as glucose, is a promising alternative to the conventional petroleum-based synthesis. researchgate.net This approach can significantly reduce the carbon footprint of adipate production.

Biocatalysis: The use of enzymes, such as lipases, as catalysts in esterification reactions offers several advantages over traditional chemical catalysts. google.com Enzymatic processes can be conducted under milder reaction conditions, often with high selectivity, and can reduce the generation of hazardous waste. google.com The enzymatic synthesis of adipate esters is a well-established green alternative. researchgate.net

Alternative Synthesis Routes: Research is ongoing into novel catalytic systems and reaction pathways for the synthesis of adipate esters that are more atom-economical and energy-efficient. mdpi.com This includes the development of heterogeneous catalysts that can be easily separated and recycled. mdpi.com

While specific sustainable process designs for the production of this compound are not detailed in the available literature, the general principles of green chemistry and sustainable engineering for adipate production are directly applicable. Future research in this area would likely focus on the enzymatic esterification of bio-based adipic acid with 4-methylcyclohexanol, which itself can be derived from renewable sources. researchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Bis(2-ethylhexyl) adipate in environmental samples?

- Methodology: Use EPA Method 506 or 525.2 for liquid/liquid or liquid/solid extraction, followed by gas chromatography-mass spectrometry (GC-MS). These methods are validated for adipate esters in drinking water and environmental matrices. Calibration standards (e.g., 100 µg/mL in isooctane) and quality controls should be included to ensure precision .

- Example Parameters (EPA Method 506):

| Compound | Matrix | Limit | Part Number |

|---|---|---|---|

| Bis(2-ethylhexyl) adipate | Water | 100 µg/mL | M-PAE506K4-1ML |

Q. How should researchers design experiments to assess acute toxicity in rodent models?

- Protocol: Follow OECD Guideline 423 or 425 for acute oral toxicity. Dose mice/rats with DEHA (e.g., 1–5 g/kg body weight) and monitor mortality, clinical signs (e.g., liver enlargement), and histopathology. Evidence shows species-specific responses: mice develop liver tumors, while rats show no significant effects .

Q. What protocols evaluate the plasticizing efficiency of DEHA in polymer matrices?

- Approach: Conduct tensile strength, flexibility, and glass transition temperature (Tg) tests on polymer films plasticized with DEHA. Compare results with alternative plasticizers (e.g., DINCH, ATBC) to assess performance trade-offs .

Advanced Research Questions

Q. How can researchers resolve contradictory carcinogenicity data (e.g., liver tumors in mice vs. no effect in rats)?

- Strategy:

Conduct comparative metabolomic studies to identify species-specific metabolic pathways (e.g., cytochrome P450 activation in mice).

Use transgenic rodent models to isolate genetic susceptibility factors.

Evaluate dose-response relationships at lower exposure thresholds (≤ 1 mg/kg/day) .

Q. What advanced chromatographic techniques improve quantification in biological matrices?

- Solution: Couple ultra-high-performance liquid chromatography (UHPLC) with high-resolution tandem MS (HRMS/MS) to achieve sub-ppb detection limits. Include deuterated internal standards (e.g., DEHA-d8) to correct for matrix effects .

Q. What molecular mechanisms underlie species-specific carcinogenic responses?

- Hypothesis: DEHA may induce peroxisome proliferation in mice via PPARα activation, leading to hepatocarcinogenesis. Rats exhibit weaker PPARα responses. Validate using:

Q. How do metabolite profiling approaches enhance understanding of endocrine disruption potential?

- Workflow:

Administer DEHA to in vitro models (e.g., H295R adrenocortical cells).

Use LC-MS/MS to quantify steroidogenesis intermediates (e.g., cortisol, estradiol).

Compare with phthalate metabolites (e.g., MEHP) to assess relative potency .

Q. What computational models predict DEHA’s environmental fate in aquatic systems?

- Modeling Tools:

- EPI Suite™ for estimating biodegradation half-lives (DEHA: ~14 days).

- USEtox® for ecotoxicity characterization factors. Validate with field data from sediment/water partitioning studies .

Key Methodological Recommendations

- For Environmental Analysis: Prioritize isotope dilution techniques to minimize matrix interference .

- For Mechanistic Studies: Combine omics (proteomics, metabolomics) with in silico modeling to dissect species-specific responses .

- For Risk Assessment: Use probabilistic models to account for population variability in exposure scenarios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.